tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
Description
tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (CAS: 2357109-30-7) is a carbamate derivative characterized by a tert-butyl carbamate group linked to a pentyl chain bearing a propargyl ether moiety (OCH₂C≡CH) at the 5-position. This structural configuration imparts unique reactivity, particularly through the terminal alkyne group, which is amenable to click chemistry applications such as Huisgen cycloadditions. The tert-butyl group serves as a protective moiety for the carbamate, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(5-prop-2-ynoxypentyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-10-16-11-8-6-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI Key |
BGOKDCLRVURICD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCOCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(prop-2-yn-1-yloxy)pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to release the free amine. This reaction is critical for deprotection in peptide synthesis and medicinal chemistry applications.
Reagents/Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane or aqueous methanol
Mechanism :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. Subsequent cleavage of the C–O bond yields the primary amine and tert-butanol (Figure 1).
Example Reaction :
Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1–2 hours (TFA) | |
| Yield | >90% |
Click Chemistry via Azide-Alkyne Cycloaddition
The terminal alkyne in the propargyl ether participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for bioconjugation and polymer functionalization.
Reagents/Conditions :
-
CuSO₄·5H₂O + Sodium ascorbate (aqueous/organic solvent)
-
Azide derivatives (e.g., benzyl azide)
Mechanism :
Copper(I) coordinates the alkyne, lowering activation energy for [3+2] cycloaddition with azides (Figure 2).
Example Reaction :
Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% CuSO₄ | |
| Reaction Temperature | 25–60°C | |
| Yield | 85–95% |
Sonogashira Coupling
The alkyne undergoes palladium-catalyzed cross-coupling with aryl/vinyl halides to form C–C bonds. This reaction extends the molecular framework for drug discovery.
Reagents/Conditions :
-
Pd(PPh₃)₂Cl₂/CuI in triethylamine (Et₃N)
-
Aryl iodides/bromides
Mechanism :
Oxidative addition of the halide to Pd(0), followed by transmetallation with the alkyne and reductive elimination (Figure 3).
Example Reaction :
Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Solvent | THF/Ethanol | |
| Yield | 70–80% |
Oxidation of the Alkyne
Controlled oxidation converts the terminal alkyne to a ketone or carboxylic acid, expanding functional group diversity.
Reagents/Conditions :
-
HgSO₄/H₂SO₄ (hydration to ketone)
-
KMnO₄/NaOH (oxidative cleavage to carboxylic acid)
Mechanism :
Acid-catalyzed hydration generates an enol intermediate, tautomerizing to a ketone. Strong oxidizers cleave the triple bond (Figure 4).
Example Reaction :
Data :
| Parameter | Value | Source |
|---|---|---|
| Oxidation Agent | KMnO₄ (0.1 M) | |
| Temperature | 80°C | |
| Yield | 60–75% |
Nucleophilic Substitution at the Ether
The propargyl ether’s oxygen can act as a leaving group under strong basic conditions, enabling alkylation or elimination reactions.
Reagents/Conditions :
-
NaH/DMF (alkylation with alkyl halides)
-
LDA/THF (elimination to form allenes)
Mechanism :
Base deprotonates the β-hydrogen, facilitating elimination or nucleophilic attack (Figure 5).
Example Reaction :
Data :
| Parameter | Value | Source |
|---|---|---|
| Base | NaH (2 equiv) | |
| Solvent | DMF | |
| Yield | 50–65% |
Photochemical Reactions
The alkyne undergoes [2+2] cycloaddition under UV light to form cyclobutene derivatives, useful in materials science.
Reagents/Conditions :
-
UV light (254 nm) in acetone
Mechanism :
Photoexcitation induces diradical formation, leading to cycloaddition (Figure 6).
Example Reaction :
Data :
| Parameter | Value | Source |
|---|---|---|
| Light Source | UV (254 nm) | |
| Reaction Time | 6–12 hours | |
| Yield | 40–55% |
Scientific Research Applications
tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes or other biomolecules, affecting their function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate and related carbamate derivatives:
Key Observations:
Propargyl Ether vs. Heterocyclic Cores :
- The target compound’s propargyl ether group contrasts with the triazine (Compound 3) and quinazoline-purine (Compound 49) backbones. Propargyl ethers enable modular conjugation, whereas triazines and quinazolines are often employed in medicinal chemistry for their hydrogen-bonding and aromatic stacking capabilities .
Molecular Complexity :
- Compound 3 and 49 exhibit higher molecular complexity due to their heterocyclic cores and additional substituents (e.g., piperazine in Compound 3). This likely reduces their solubility compared to the simpler alkyne-containing target compound.
Functional Group Reactivity: The terminal alkyne in the target compound supports bioorthogonal reactions, whereas the triazine in Compound 3 may participate in nucleophilic aromatic substitutions.
Biological Activity
tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate, also known as N-Boc-propargylamine, is a compound with significant biological relevance. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2357109-30-7
- Density : 1.0 g/cm³
- Boiling Point : 222.5 °C
- Melting Point : 40-44 °C
tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate exhibits various biological activities primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it acts as a biochemical reagent in life sciences research, particularly in the synthesis of biologically active compounds.
Inhibition of Kinases
Research indicates that derivatives of this compound can serve as inhibitors for Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune diseases and cancers. The irreversible inhibition of Btk by these compounds suggests potential therapeutic applications in treating conditions like lymphoma and inflammatory diseases .
Biological Activity Data
Case Studies
-
Study on Btk Inhibition :
A study published in a patent document highlighted the effectiveness of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate as a Btk inhibitor. The findings suggest that this compound could be utilized in developing therapies for autoimmune disorders and cancers, particularly lymphomas . -
Cytotoxicity Assessment :
In vitro experiments demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis, making it a candidate for further development in cancer therapeutics . -
Synthesis Applications :
The compound has been employed in the synthesis of novel silicon linkers for solid-phase peptide synthesis, showcasing its versatility as a reagent in organic chemistry .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate to improve yield and purity?
- Methodological Answer : The synthesis typically involves introducing the propargyl ether group (prop-2-yn-1-yloxy) to a pentyl chain, followed by carbamate formation using di-tert-butyl dicarbonate (Boc anhydride). Key steps include:
- Step 1 : Alkylation of 5-aminopentanol with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 5-(prop-2-yn-1-yloxy)pentylamine.
- Step 2 : Boc protection of the amine group using Boc anhydride in the presence of a catalyst like DMAP.
- Optimization Tips :
- Control reaction temperature (0–25°C) to minimize side reactions.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are most effective for characterizing tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and propargyl ether protons (δ ~4.2 ppm for OCH₂C≡CH). The carbamate carbonyl resonates at δ ~155–160 ppm in ¹³C NMR.
- IR Spectroscopy : Identify the carbamate C=O stretch (~1680–1720 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns to confirm the structure .
Q. What are the critical handling and storage protocols for this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors.
- Storage : Store at 2–8°C in a tightly sealed container under inert gas (N₂ or Ar) to prevent moisture absorption and decomposition.
- Stability : Avoid prolonged exposure to light, strong acids/bases, or oxidizing agents, which may cleave the carbamate or propargyl groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation from a solvent mixture (e.g., dichloromethane/hexane).
- Data Collection : Use a diffractometer (Mo/Kα radiation) to collect high-resolution data. Process with SHELX or WinGX for structure solution and refinement .
- Analysis : Validate bond lengths (e.g., C≡C: ~1.20 Å) and torsional angles to confirm the propargyl ether conformation. ORTEP diagrams (e.g., ORTEP-3 ) can visualize anisotropic displacement parameters .
Q. What computational modeling approaches predict the reactivity of the propargyl group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for alkyne-specific reactions (e.g., Huisgen cycloaddition).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the propargyl moiety with active-site residues .
Q. How does the tert-butyl carbamate group influence the compound’s stability in biological assays?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 7.4) via HPLC. The tert-butyl group enhances steric protection against enzymatic cleavage (e.g., esterases).
- Structure-Activity Relationships (SAR) : Compare with analogues lacking the tert-butyl group to quantify its role in prolonging half-life .
Q. What mechanistic insights explain the compound’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer :
- Kinetic Profiling : Track reaction rates with varying Cu(I) catalysts (e.g., TBTA ligand). Use ¹H NMR to quantify triazole formation.
- Side-Reaction Analysis : Identify byproducts (e.g., oxidative homocoupling) via GC-MS. Optimize conditions (e.g., ascorbate reductant) to suppress undesired pathways .
Q. How can researchers mitigate hazards associated with the propargyl ether moiety during scale-up?
- Methodological Answer :
- Risk Assessment : Perform DSC/TGA to evaluate thermal stability. Propargyl ethers may decompose exothermically above 150°C.
- Process Safety : Use diluted solutions and controlled addition rates to manage heat generation.
- Waste Disposal : Neutralize residues with aqueous Fe(III) solutions to deactivate reactive alkynes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
